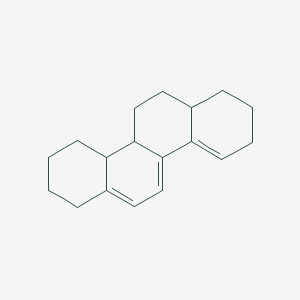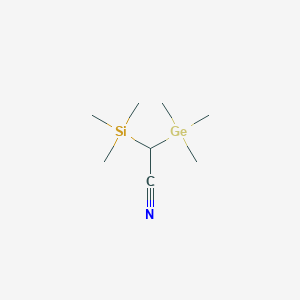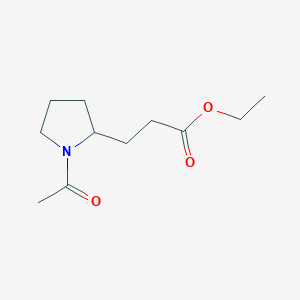
2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide is a chemical compound with the molecular formula C₆H₉Br₃N₂S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Cyclopropanation: The brominated thiazole is reacted with cyclopropanamine under basic conditions to form the cyclopropane ring.
Formation of Dihydrobromide Salt: The final step involves the formation of the dihydrobromide salt by reacting the amine with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques and equipment.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction can lead to different oxidation states of the thiazole ring.
Aplicaciones Científicas De Investigación
2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chloro-1,3-thiazol-5-yl)cyclopropan-1-amine: Similar structure but with a chlorine atom instead of bromine.
2-(2-Iodo-1,3-thiazol-5-yl)cyclopropan-1-amine: Similar structure but with an iodine atom instead of bromine.
2-(2-Fluoro-1,3-thiazol-5-yl)cyclopropan-1-amine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide lies in its specific bromine substitution, which can influence its reactivity, binding affinity, and overall chemical properties. The bromine atom can participate in unique interactions, such as halogen bonding, which can be advantageous in certain applications.
Propiedades
Fórmula molecular |
C6H9Br3N2S |
|---|---|
Peso molecular |
380.93 g/mol |
Nombre IUPAC |
2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide |
InChI |
InChI=1S/C6H7BrN2S.2BrH/c7-6-9-2-5(10-6)3-1-4(3)8;;/h2-4H,1,8H2;2*1H |
Clave InChI |
UZYAXIBEMSBNPP-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1N)C2=CN=C(S2)Br.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




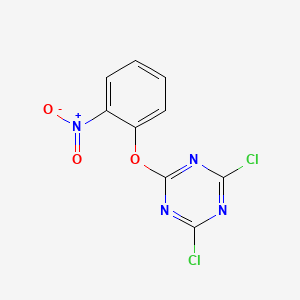
![(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14067612.png)
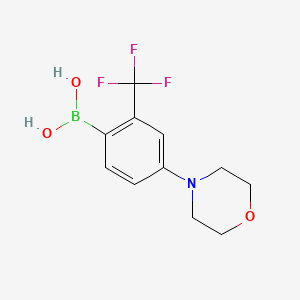
![2-(4-(Imidazo[1,2-a]pyridin-3-yl)phenyl)acetonitrile](/img/structure/B14067625.png)



